molecular formula C23H26N6O B6503927 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea CAS No. 1396675-38-9

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea

Cat. No.: B6503927
CAS No.: 1396675-38-9
M. Wt: 402.5 g/mol
InChI Key: XXMBFZCZWHMBRI-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a urea linkage, which is known for its stability under various conditions, making it a valuable component in synthetic chemistry and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea typically involves multiple steps:

    Formation of the Urea Linkage: The initial step often involves the reaction of an isocyanate with an amine to form the urea linkage. For instance, 2,4-dimethylphenyl isocyanate can react with 2-(4-phenylpiperazin-1-yl)pyrimidin-5-amine under controlled conditions to form the desired urea compound.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) ensures high yield and purity. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dimethylphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
  • 1-(2,4-dimethylphenyl)-3-[2-(4-ethylpiperazin-1-yl)pyrimidin-5-yl]urea

Uniqueness

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea is unique due to its specific structural features, such as the presence of both a dimethylphenyl group and a phenylpiperazinyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-17-8-9-21(18(2)14-17)27-23(30)26-19-15-24-22(25-16-19)29-12-10-28(11-13-29)20-6-4-3-5-7-20/h3-9,14-16H,10-13H2,1-2H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMBFZCZWHMBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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